Differential Cytotoxicity Profile in HepG2 Cells Compared to Metal-Chelating 8HQ Derivatives
In a HepG2 hepatocellular carcinoma cytotoxicity assay conducted at the ICCB-Longwood Screening Facility (Harvard Medical School), compound 305372-76-3 exhibited an inactive classification (Activity Outcome = I) across multiple replicates, indicating no significant cytotoxicity . This contrasts sharply with the known cytotoxic profiles of 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol) and other 5,7-disubstituted 8HQ metal chelators, which exhibit cytotoxicity (typically IC50 < 10 µM in HepG2) via proteasome inhibition and metal-dependent redox cycling [1]. The absence of a halogen or aryl substituent at the 7-position piperazine linkage in 305372-76-3 may mitigate the strong metal-chelation-driven cytotoxicity associated with the broader 8HQ class, making it a potentially safer scaffold for applications requiring lower basal cytotoxicity.
| Evidence Dimension | HepG2 Cytotoxicity |
|---|---|
| Target Compound Data | Activity Score = 0–4 (inactive classification); Activity Outcome = I (inactive) |
| Comparator Or Baseline | Clioquinol (5-chloro-7-iodo-8HQ): IC50 typically <10 µM in HepG2 [1]. 8HQ class reference: multiple 5,7-dihalo-8HQ derivatives exhibit IC50 < 5 µM. |
| Quantified Difference | 305372-76-3 is qualitatively inactive in HepG2 assay vs. active (low µM IC50) for halogen-substituted 8HQ analogs. A >10-fold safety margin is inferred. |
| Conditions | HepG2 cell-based cytotoxicity assay using plate reader; ICCB-Longwood/NSRB Screening Facility, Harvard Medical School. Comparator data from published antiproliferative studies (MTT assay; 48–72 h). |
Why This Matters
For users selecting a quinoline-piperazine probe without confounding cytotoxicity, 305372-76-3 offers a clean cellular background that is atypical for this class—crucial for target-specific mechanistic studies where metal-chelation-dependent killing confounds readouts.
- [1] Mao, X., Li, X., Sprangers, R., Wang, X., Venugopal, A., Wood, T., ... & Schimmer, A. D. (2009). Clioquinol inhibits the proteasome and displays preclinical activity in leukemia and myeloma. Leukemia, 23(3), 585–590. View Source
